4-Bromo-3-chloro-5-fluorobenzoic acid
CAS No.: 1263274-74-3
Cat. No.: VC2591524
Molecular Formula: C7H3BrClFO2
Molecular Weight: 253.45 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1263274-74-3 |
|---|---|
| Molecular Formula | C7H3BrClFO2 |
| Molecular Weight | 253.45 g/mol |
| IUPAC Name | 4-bromo-3-chloro-5-fluorobenzoic acid |
| Standard InChI | InChI=1S/C7H3BrClFO2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12) |
| Standard InChI Key | FJCXNRXUXORNLD-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1F)Br)Cl)C(=O)O |
| Canonical SMILES | C1=C(C=C(C(=C1F)Br)Cl)C(=O)O |
Introduction
4-Bromo-3-chloro-5-fluorobenzoic acid is a halogenated derivative of benzoic acid, featuring bromine, chlorine, and fluorine substituents. This compound is of interest in organic chemistry due to its unique properties and potential applications in pharmaceuticals and materials science. The molecular formula of 4-Bromo-3-chloro-5-fluorobenzoic acid is C₇H₃BrClFO₂, and its CAS number is 1263274-74-3 .
Chemical Reactivity
4-Bromo-3-chloro-5-fluorobenzoic acid can participate in various organic reactions, such as esterification and amidation, due to its carboxylic acid group. The presence of halogens also makes it susceptible to nucleophilic substitution reactions.
Synthesis Methods
While specific synthesis methods for 4-Bromo-3-chloro-5-fluorobenzoic acid are not widely detailed in the literature, similar compounds are often synthesized through multi-step processes involving halogenation and carboxylation reactions. For instance, the synthesis of related compounds like 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester involves steps such as diazotization and cyanation .
Materials Science
In materials science, halogenated compounds are used in the synthesis of polymers and other materials with unique properties. The presence of multiple halogens can enhance thermal stability and chemical resistance.
Hazard Information
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335) .
-
Precautionary Statements: Handle with care, avoid contact with skin and eyes, use protective equipment .
Storage and Disposal
The compound should be stored at room temperature in a well-ventilated area, away from incompatible substances. Disposal should follow local regulations for hazardous waste.
Hazard Information
| Hazard Statement | Code |
|---|---|
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume